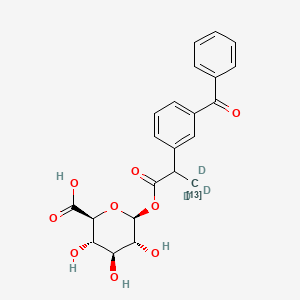
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide(Mixture of diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide (Mixture of diastereomers) is a stable isotope-labeled compound. It is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is used in pharmaceutical toxicology and research to study the metabolism and pharmacokinetics of ketoprofen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide involves the incorporation of stable isotopes, such as carbon-13 and deuterium, into the ketoprofen molecule. The synthetic route typically includes the esterification of ketoprofen with glucuronic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the formation of the desired diastereomers .
Industrial Production Methods
Industrial production of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to obtain high-purity compounds. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide is widely used in scientific research, including:
Chemistry: It is used to study the metabolic pathways and degradation products of ketoprofen.
Biology: It helps in understanding the biological effects and interactions of ketoprofen at the cellular level.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of ketoprofen.
Industry: It is used in the development and testing of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide involves its metabolism into active and inactive metabolites. The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. The compound inhibits these enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketoprofen Acyl-b-D-glucuronide: Similar in structure but without the stable isotope labeling.
Ibuprofen Acyl-b-D-glucuronide: Another NSAID metabolite with similar pharmacokinetic properties.
Naproxen Acyl-b-D-glucuronide: A metabolite of naproxen, another NSAID with similar applications.
Uniqueness
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the pharmacokinetics and dynamics of ketoprofen, making it a crucial tool in pharmaceutical research .
Eigenschaften
Molekularformel |
C22H22O9 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1/i1+1D3 |
InChI-Schlüssel |
PBTXSZZKPHBHMA-FEXXFAMHSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















